Tetrafluoroethane

描述

Norflurane is under investigation in clinical trial NCT01673061 (Vapocoolant Spray for Numbing Small Boils Before Incision and Drainage).

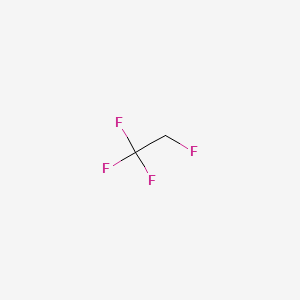

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F4/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGUZGTVOIAKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021324 | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,1,2-tetrafluoroethane appears as a colorless gas with a slight ethereal odor. Vapors are heavier than air. Shipped liquefied under own vapor pressure. Flash point 351 °F. Inhalation at high concentrations is harmful and may cause heart irregularities, unconsciousness or death without warning. Liquid contact may cause frostbite. Vapors can replace the available oxygen., Gas or Vapor; Liquid, Compressed liquefied gas; [ICSC] Slight ethereal odor; [CAMEO], COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-26.5 °C at 1 atmosphere, -26 °C | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in ethyl ether, Solubility in water: none | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2072 g/cu cm at 25 °C, Critical density: 0.508 g/cu cm | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4990 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 630 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Colorless gas at ambient conditions | |

CAS No. |

811-97-2, 29759-38-4 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norflurane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HFC 134A | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hfc-134a-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethane, 1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norflurane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH9E53K1Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-103.296 °C, -101 °C | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1,2-Tetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrafluoroethane (B8821072), a hydrofluorocarbon (HFC) commonly known as HFC-134a or R-134a, is a colorless gas with a faint ethereal odor.[1] It emerged as a significant replacement for dichlorodifluoromethane (B179400) (R-12) in the early 1990s due to its lack of chlorine atoms, which gives it an insignificant ozone depletion potential.[2][3] It is widely used as a high-temperature refrigerant in domestic and automotive air conditioning systems, a propellant in medical and cosmetic aerosols, and a blowing agent for foams.[2][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,1,1,2-tetrafluoroethane, detailed experimental protocols for their determination, and visualizations of its synthesis and environmental degradation pathways.

Core Chemical and Physical Properties

The fundamental properties of 1,1,1,2-tetrafluoroethane are summarized in the following tables for ease of reference and comparison.

Table 1: General and Physical Properties of 1,1,1,2-Tetrafluoroethane

| Property | Value |

| Chemical Formula | C₂H₂F₄ |

| Molecular Weight | 102.03 g/mol |

| Appearance | Colorless gas |

| Odor | Slight, ethereal |

| Boiling Point (at 1 atm) | -26.3 °C |

| Melting Point | -103.3 °C |

| Liquid Density (at 25°C) | 1206 kg/m ³[4] |

| Saturated Vapor Density (at boiling point) | 5.25 kg/m ³ |

| Solubility in Water (at 25°C, 1 atm) | 1.5 g/L |

| Solubility in Ether | Soluble[3] |

Table 2: Thermodynamic Properties of 1,1,1,2-Tetrafluoroethane

| Property | Value |

| Critical Temperature | 101.1 °C |

| Critical Pressure | 4060 kPa |

| Critical Density | 515.3 kg/m ³ |

| Vapor Pressure (at 25°C) | 666.1 kPa |

| Heat of Vaporization (at boiling point) | 217.2 kJ/kg |

| Liquid Heat Capacity (at 25°C) | 1.425 kJ/kg·K |

| Vapor Heat Capacity (at 25°C, 1 atm) | 0.858 kJ/kg·K |

| Liquid Thermal Conductivity (at 25°C) | 0.0824 W/m·K |

| Vapor Thermal Conductivity (at 25°C, 1 atm) | 0.0145 W/m·K |

| Liquid Viscosity (at 25°C) | 0.202 mPa·s |

| Vapor Viscosity (at 25°C, 1 atm) | 0.012 mPa·s |

Table 3: Environmental and Safety Properties of 1,1,1,2-Tetrafluoroethane

| Property | Value |

| Ozone Depletion Potential (ODP) | ~0[3] |

| Global Warming Potential (GWP, 100-year) | 1430 |

| Atmospheric Lifetime | 14 years[5] |

| Flash Point | Non-flammable |

| Autoignition Temperature | >743 °C[4] |

| Flammability Limits in Air | None |

Experimental Protocols

Detailed methodologies for determining key physical properties of 1,1,1,2-tetrafluoroethane are outlined below. These protocols are representative of standard laboratory procedures for volatile liquids and liquefied gases.

Vapor Pressure Determination (Static Method)

This protocol describes the determination of vapor pressure of 1,1,1,2-tetrafluoroethane at various temperatures using a static apparatus.

1. Apparatus:

-

A thermostatically controlled sample cell (equilibrium cell) capable of withstanding high pressures.

-

A high-precision pressure transducer connected to the cell.

-

A platinum resistance thermometer (PRT) for accurate temperature measurement within the cell.

-

A vacuum pump to evacuate the system.

-

A system for introducing the sample into the cell.

2. Procedure:

-

System Preparation: The sample cell is thoroughly cleaned and dried. The entire system is then evacuated using the vacuum pump to remove any residual air and volatile impurities. A leak test is performed to ensure the integrity of the system.

-

Sample Introduction: A small, precisely measured amount of liquid 1,1,1,2-tetrafluoroethane is introduced into the evacuated sample cell. The amount should be sufficient to ensure a liquid-vapor equilibrium is established at the desired temperatures.

-

Thermal Equilibration: The sample cell is brought to the desired temperature using the thermostatic control. The system is allowed to equilibrate for a sufficient period (e.g., 30-60 minutes) until both the temperature and pressure readings are stable, indicating that thermal and phase equilibrium have been reached.

-

Data Acquisition: Once equilibrium is established, the temperature and pressure are recorded.

-

Temperature Variation: The temperature of the cell is then incrementally changed to the next desired setpoint, and steps 3 and 4 are repeated to obtain a series of vapor pressure measurements at different temperatures.

3. Data Analysis:

-

The raw data consists of a series of pressure and temperature pairs.

-

The Clausius-Clapeyron equation can be used to analyze the relationship between vapor pressure and temperature and to determine the enthalpy of vaporization.

Density Measurement of Liquefied Gas (Vibrating Tube Densitometer)

This protocol outlines the measurement of the density of liquid 1,1,1,2-tetrafluoroethane under pressure using a vibrating tube densitometer.

1. Apparatus:

-

A high-pressure vibrating tube densitometer (e.g., Anton Paar DMA HP).[6]

-

A syringe pump or another suitable device for injecting the liquefied gas sample into the densitometer under pressure.

-

A temperature-controlled bath to maintain the densitometer at the desired measurement temperature.

-

A pressure transducer to monitor the pressure within the measuring cell.

2. Procedure:

-

Calibration: The densitometer is calibrated using two reference fluids with well-known densities that bracket the expected density of the sample (e.g., degassed water and a certified density standard). The calibration is performed at the measurement temperature and pressure.

-

Sample Loading: The sample of liquid 1,1,1,2-tetrafluoroethane is drawn into the syringe pump. The pump is then used to inject the sample into the measuring cell of the densitometer, ensuring that the pressure is maintained above the vapor pressure of the sample at the measurement temperature to keep it in the liquid phase.

-

Measurement: The sample is allowed to thermally equilibrate within the densitometer's measuring cell. The instrument measures the oscillation period of the vibrating U-tube containing the sample. This period is directly related to the density of the fluid. The temperature and pressure are recorded simultaneously.

-

Data Acquisition: The density is calculated by the instrument's software based on the measured oscillation period and the calibration data. Multiple readings are taken to ensure stability and repeatability.

-

Cleaning: After the measurement, the sample is carefully flushed from the cell with a suitable solvent, and the cell is dried with a stream of inert gas.

Specific Heat Capacity Measurement (Differential Scanning Calorimetry)

This protocol describes the determination of the specific heat capacity of liquid 1,1,1,2-tetrafluoroethane using a Differential Scanning Calorimeter (DSC).

1. Apparatus:

-

A Differential Scanning Calorimeter (DSC) equipped with a cooling system.

-

High-pressure crucibles capable of containing a volatile liquid under pressure.

-

A microbalance for accurate weighing of the crucibles and sample.

-

A certified reference material with a known specific heat capacity (e.g., sapphire).

2. Procedure:

-

Baseline Measurement: An empty crucible is placed in the sample position and another empty crucible in the reference position. The DSC is run through the desired temperature program (e.g., a heating ramp of 10-20 °C/min) to obtain a baseline heat flow curve.

-

Reference Material Measurement: A precisely weighed sample of the reference material (sapphire) is placed in the sample crucible. The DSC program is run again under the same conditions to measure the heat flow required to heat the reference material.

-

Sample Measurement: The reference material is removed, and the sample crucible is cleaned and dried. A known mass of liquid 1,1,1,2-tetrafluoroethane is hermetically sealed in the high-pressure crucible. The DSC program is run for a third time under identical conditions.

-

Data Analysis:

-

The specific heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation: Cp,sample = (Q_sample - Q_baseline) / (m_sample) * (m_ref / (Q_ref - Q_baseline)) * Cp,ref where:

-

Q is the heat flow measured by the DSC.

-

m is the mass.

-

Cp,ref is the known specific heat capacity of the reference material.

-

-

Chemical Synthesis and Degradation

Industrial Synthesis of 1,1,1,2-Tetrafluoroethane

The most common industrial synthesis of 1,1,1,2-tetrafluoroethane involves the reaction of trichloroethylene (B50587) with hydrogen fluoride (B91410) in a two-step process.[2][3]

Caption: Industrial synthesis of 1,1,1,2-tetrafluoroethane from trichloroethylene.

Atmospheric Degradation Pathway

When released into the atmosphere, 1,1,1,2-tetrafluoroethane is primarily degraded in the troposphere by reaction with hydroxyl radicals (•OH).[5] This process has an atmospheric lifetime of approximately 14 years.[5]

Caption: Atmospheric degradation pathway of 1,1,1,2-tetrafluoroethane.

Safety and Handling

1,1,1,2-Tetrafluoroethane is a non-flammable and non-toxic gas under normal conditions.[7] However, it is a liquefied gas under pressure, and contact with the liquid can cause frostbite.[4] At very high concentrations, it can act as an asphyxiant by displacing oxygen.[4] Inhalation of high concentrations may also cause cardiac arrhythmia.[4]

Key Handling Procedures:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling the liquefied gas.

-

Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

-

Ensure cylinders are properly secured to prevent them from falling.

-

Avoid contact with flames or hot surfaces, as decomposition can produce toxic gases like hydrogen fluoride.[2]

Conclusion

1,1,1,2-Tetrafluoroethane possesses a unique set of chemical and physical properties that have made it a valuable compound in various industrial and pharmaceutical applications. Its non-flammability, low toxicity, and zero ozone depletion potential are significant advantages. However, its high global warming potential is a considerable environmental concern, leading to regulations and a search for more environmentally friendly alternatives. The data and protocols presented in this guide offer a comprehensive technical resource for professionals working with this compound, facilitating its safe and effective use in research and development.

References

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 2. 1,1,1,2-TETRAFLUOROETHANE - Ataman Kimya [atamanchemicals.com]

- 3. 1,1,1,2-Tetrafluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis - Google Patents [patents.google.com]

- 5. ecetoc.org [ecetoc.org]

- 6. Mechanism of atmospheric oxidation of 1,1,1,2-tetrafluoroethane (HFC 134a) - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Thermodynamic Properties of R-134a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,1,2-Tetrafluoroethane (R-134a). The information is intended for researchers, scientists, and professionals in drug development who require precise and detailed data on this compound for their work. This document summarizes key quantitative data in structured tables, details the experimental protocols for measuring these properties, and provides a visualization of the relationships between core thermodynamic properties.

Core Thermodynamic Properties of R-134a

R-134a is a hydrofluorocarbon (HFC) that has been widely used as a refrigerant and propellant.[1] Its thermodynamic properties have been extensively studied and are well-characterized, making it a suitable reference compound for various scientific applications. The data presented herein are based on the latest research and established equations of state, such as the Modified Benedict-Webb-Rubin (MBWR) equation.[2]

Data Presentation

The following tables summarize the key thermodynamic properties of R-134a, including saturation and superheated vapor data.

Table 1: Saturated R-134a Properties - Temperature Table

| Temperature (°C) | Pressure (kPa) | Specific Volume Liquid (m³/kg) | Specific Volume Vapor (m³/kg) | Enthalpy Liquid (kJ/kg) | Enthalpy of Vaporization (kJ/kg) | Enthalpy Vapor (kJ/kg) | Entropy Liquid (kJ/kg·K) | Entropy Vapor (kJ/kg·K) |

| -20 | 132.99 | 0.0007361 | 0.1464 | 24.17 | 191.14 | 215.31 | 0.0996 | 0.9332 |

| -10 | 200.74 | 0.0007533 | 0.0996 | 38.38 | 186.17 | 224.55 | 0.1550 | 0.9378 |

| 0 | 292.82 | 0.0007721 | 0.0689 | 51.61 | 180.62 | 227.23 | 0.1970 | 0.9190 |

| 10 | 414.89 | 0.0007932 | 0.0494 | 65.09 | 174.13 | 239.22 | 0.2528 | 0.9266 |

| 20 | 571.60 | 0.0008157 | 0.0358 | 78.85 | 166.50 | 245.35 | 0.3006 | 0.9225 |

| 30 | 770.24 | 0.0008418 | 0.0264 | 93.42 | 157.38 | 250.80 | 0.3512 | 0.9173 |

| 40 | 1017.1 | 0.0008720 | 0.0199 | 108.53 | 146.35 | 254.88 | 0.4045 | 0.9117 |

| 50 | 1318.0 | 0.0009080 | 0.0151 | 124.26 | 132.86 | 257.12 | 0.4610 | 0.9052 |

Source: Data derived from multiple sources referencing the National Institute of Standards and Technology (NIST) database.[2][3][4]

Table 2: Saturated R-134a Properties - Pressure Table

| Pressure (kPa) | Temperature (°C) | Specific Volume Liquid (m³/kg) | Specific Volume Vapor (m³/kg) | Enthalpy Liquid (kJ/kg) | Enthalpy of Vaporization (kJ/kg) | Enthalpy Vapor (kJ/kg) | Entropy Liquid (kJ/kg·K) | Entropy Vapor (kJ/kg·K) |

| 100 | -26.43 | 0.0007260 | 0.1917 | 12.64 | 199.54 | 212.18 | 0.0530 | 0.9395 |

| 200 | -10.09 | 0.0007533 | 0.0999 | 38.53 | 186.02 | 224.55 | 0.1550 | 0.9378 |

| 300 | 0.65 | 0.0007730 | 0.0677 | 51.83 | 179.67 | 227.50 | 0.2043 | 0.9316 |

| 400 | 8.91 | 0.0007910 | 0.0512 | 65.42 | 173.80 | 239.22 | 0.2528 | 0.9266 |

| 500 | 15.71 | 0.0008060 | 0.0411 | 78.32 | 168.32 | 246.64 | 0.3006 | 0.9225 |

| 600 | 21.55 | 0.0008200 | 0.0343 | 88.85 | 163.07 | 251.92 | 0.3384 | 0.9191 |

| 700 | 26.69 | 0.0008330 | 0.0293 | 98.27 | 157.97 | 256.24 | 0.3714 | 0.9173 |

| 800 | 31.31 | 0.0008460 | 0.0256 | 106.88 | 152.93 | 259.81 | 0.4006 | 0.9158 |

Source: Data compiled from various sources utilizing the MBWR equation of state.[2][3][4]

Table 3: Superheated R-134a Properties

| Temperature (°C) | Specific Volume (m³/kg) | Internal Energy (kJ/kg) | Enthalpy (kJ/kg) | Entropy (kJ/kg·K) |

| P = 100 kPa (Tsat = -26.43 °C) | ||||

| -20 | 0.19770 | 216.77 | 236.54 | 0.9602 |

| 0 | 0.21587 | 231.41 | 252.99 | 1.0227 |

| 20 | 0.23349 | 246.67 | 270.02 | 1.0829 |

| P = 200 kPa (Tsat = -10.09 °C) | ||||

| 0 | 0.10501 | 224.01 | 244.70 | 0.9918 |

| 20 | 0.11438 | 239.69 | 261.43 | 1.0531 |

| 40 | 0.12323 | 255.85 | 278.49 | 1.1122 |

| P = 400 kPa (Tsat = 8.93 °C) | ||||

| 20 | 0.05120 | 246.01 | 269.13 | 1.0532 |

| 40 | 0.05636 | 262.06 | 286.96 | 1.1120 |

| 60 | 0.06121 | 278.74 | 305.37 | 1.1690 |

Source: Superheated vapor tables for R-134a.[5][6]

Experimental Protocols

The accurate determination of the thermodynamic properties of R-134a relies on precise experimental methodologies. The following sections detail the principles behind the key experimental techniques used.

Thermal Conductivity Measurement: Transient Hot-Wire Method

The transient hot-wire method is a highly accurate technique for measuring the thermal conductivity of fluids.[1]

Principle: This method involves a thin, electrically heated wire immersed in the fluid sample.[7] A step voltage is applied to the wire, causing its temperature to rise. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid. The wire serves as both the heating element and the temperature sensor.[1]

Methodology:

-

A thin platinum or tantalum wire is submerged in the R-134a sample within a high-pressure cell.

-

The system is brought to the desired temperature and pressure and allowed to reach thermal equilibrium.

-

A constant voltage is applied to the wire, initiating a transient heating process.

-

The change in the wire's resistance over a short period (typically 1 second) is measured with high precision using a Wheatstone bridge or a digital voltmeter.[8] This change in resistance is then correlated to the change in temperature.

-

The thermal conductivity is calculated from the slope of the temperature rise versus the natural logarithm of time.[7] The short measurement duration minimizes the effects of natural convection.[1]

Viscosity Measurement: Oscillating Disk and Vibrating-Wire Viscometers

Viscosity, a measure of a fluid's resistance to flow, is determined using methods that measure the damping of an oscillating element within the fluid.

1. Oscillating Disk Viscometer

Principle: This method measures the damping effect of a fluid on a disk oscillating torsionally. The viscous forces of the fluid cause the amplitude of the oscillations to decay over time.[9]

Methodology:

-

A disk is suspended by a torsion wire within the R-134a sample.

-

The disk is set into torsional oscillation.

-

The period and the logarithmic decrement (the rate of decay of the oscillation amplitude) are measured.[10]

-

These measurements, along with the moment of inertia of the disk, are used to calculate the viscosity of the fluid.[9] Corrections for factors like wire damping and edge effects are applied for high accuracy.[11]

2. Vibrating-Wire Viscometer

Principle: This technique measures the damping of the transverse vibrations of a taut wire immersed in the fluid.[12] The viscosity of the fluid is determined from the decay of these vibrations.

Methodology:

-

A wire, typically made of tungsten, is held under tension within the fluid sample.[13]

-

The wire is caused to vibrate at its resonant frequency by an electromagnetic drive.

-

The damping of the vibrations is measured, often by observing the decay of the signal after the drive is turned off.[12]

-

The viscosity is calculated from the measured damping and the known properties of the wire and the fluid density.[14] This method is particularly suitable for fluids with low viscosity.[12]

Visualization of Thermodynamic Property Relationships

The following diagram illustrates the fundamental relationships between key thermodynamic properties of a substance like R-134a.

References

- 1. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 3. joho.p.free.fr [joho.p.free.fr]

- 4. freon.com [freon.com]

- 5. users.abo.fi [users.abo.fi]

- 6. scribd.com [scribd.com]

- 7. mjbas.com [mjbas.com]

- 8. thermtest.com [thermtest.com]

- 9. scribd.com [scribd.com]

- 10. physics.iitd.ac.in [physics.iitd.ac.in]

- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

In-Depth Technical Guide to the Safety Data of 1,1,1,2-Tetrafluoroethane (HFC-134a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a widely used hydrofluorocarbon. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle this substance. This document delves into its chemical and physical properties, toxicological profile, occupational exposure limits, environmental impact, and safety protocols, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

1,1,1,2-Tetrafluoroethane is a non-flammable, colorless gas with a faint ethereal odor.[1] It is primarily used as a high-temperature refrigerant in domestic and automotive air conditioning systems, a propellant in medical aerosols, and a blowing agent for foams.[2][3]

Table 1: Physical and Chemical Properties of 1,1,1,2-Tetrafluoroethane

| Property | Value |

| Chemical Formula | CF₃CH₂F |

| Molecular Weight | 102.03 g/mol [4][5][6] |

| CAS Number | 811-97-2[2] |

| Boiling Point | -26.3 °C (-15.34 °F) at 1 atm[2][5] |

| Melting Point | -108 °C (-162.4 °F)[1] |

| Critical Temperature | 101.1 °C (214 °F)[5] |

| Critical Pressure | 4060 kPa (588.9 psia)[4] |

| Liquid Density | 1206 kg/m ³ at 25 °C[7] |

| Vapor Pressure | 5.7 bar at 20 °C[1] |

| Water Solubility | 1.5 g/L at 25 °C and 1 atm[7] |

| Octanol-Water Partition Coefficient (log Kow) | 1.06[3][8] |

| Autoignition Temperature | >743 °C[3][9] |

| Ozone Depletion Potential (ODP) | 0[5] |

| Global Warming Potential (GWP, 100-year) | 1,430[2][5] |

Toxicological Profile

1,1,1,2-Tetrafluoroethane exhibits a low order of acute toxicity.[1] The primary hazards at very high concentrations are asphyxiation due to the displacement of air and potential cardiac sensitization.[2][3]

Acute Toxicity

Table 2: Acute Inhalation Toxicity of 1,1,1,2-Tetrafluoroethane in Rats

| Exposure Duration | Endpoint | Concentration (ppm) | Concentration (mg/m³) | Observations |

| 4 hours | LC50 | > 567,000 | > 2,360,000 | Lethal effects observed at concentrations over 700,000 ppm.[1][10] |

| 4 hours | NOAEC | 81,000 | 337,770 | No adverse effects observed.[10][11] |

| 30 minutes | LC50 | 750,000 | - | -[11] |

LC50: Lethal Concentration, 50%; NOAEC: No-Observed-Adverse-Effect Concentration.

Symptoms of acute intoxication at extremely high exposure levels are characterized by central nervous system depression due to narcotic properties.[1]

Sub-chronic Toxicity

Studies involving repeated exposure have shown no significant toxicological effects at concentrations up to 50,000 ppm in rats over a 13-week period.[10]

Cardiac Sensitization

1,1,1,2-Tetrafluoroethane can induce cardiac sensitization to epinephrine (B1671497) at high concentrations. In dogs, the threshold for this effect is around 80,000 ppm.[1] A no-effect concentration of 40,000 ppm for cardiac sensitization in dogs has been reported.[11]

Genotoxicity and Carcinogenicity

1,1,1,2-Tetrafluoroethane has not been found to be genotoxic in a variety of in vitro and in vivo studies.[1][3][10] Carcinogenicity studies in rats did not show a tumorigenic effect, with the exception of a slight increase in benign testicular Leydig cell adenomas at a high concentration of 50,000 ppm, which is considered a non-genotoxic effect and not significant for human hazard at low exposure levels.[1]

Reproductive and Developmental Toxicity

No adverse effects on fertility have been observed in limited studies.[1] It is not considered teratogenic in rats and rabbits.[1] Delayed fetal development was noted at concentrations of 50,000 ppm and above, which is considered a non-specific effect.[1][10]

Occupational Exposure Limits

To ensure worker safety, several organizations have established occupational exposure limits for 1,1,1,2-tetrafluoroethane.

Table 3: Occupational Exposure Limits for 1,1,1,2-Tetrafluoroethane

| Organization | Limit Type | Value (ppm) | Value (mg/m³) |

| AIHA (WEEL) | TWA (8-hour) | 1,000 | 4,250[1] |

| OARS (WEEL) | TWA (8-hour) | 1,000 | -[12] |

| WorkSafe New Zealand | TWA (8-hour) | 1,000 | 4,200[13] |

| Austria (MAK) | TWA | 1,000 | 4,200[14] |

| Austria (MAK) | STEL | 4,000 | 16,800[14] |

AIHA: American Industrial Hygiene Association; WEEL: Workplace Environmental Exposure Level; OARS: Occupational Alliance for Risk Science; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; MAK: Maximale Arbeitsplatz-Konzentration.

Environmental Fate and Ecotoxicity

Environmental Fate

When released, 1,1,1,2-tetrafluoroethane is expected to partition almost exclusively to the atmosphere due to its high volatility.[1][8] It has an atmospheric lifetime of approximately 14 years.[2] While it does not deplete the ozone layer, it is a potent greenhouse gas with a Global Warming Potential (GWP) of 1,430 over 100 years.[2][5] Atmospheric degradation leads to the formation of trifluoroacetic acid (TFA), which is removed from the atmosphere via wet deposition.[8]

Table 4: Environmental Data for 1,1,1,2-Tetrafluoroethane

| Parameter | Value |

| Atmospheric Lifetime | 14 years[2] |

| Ozone Depletion Potential (ODP) | 0[5] |

| Global Warming Potential (GWP, 100-year) | 1,430[2][5] |

| Henry's Law Constant | 5070 Pa·m³/mol at 22°C[8] |

| Log Koc | 1.5[3] |

Ecotoxicity

1,1,1,2-Tetrafluoroethane has a very low acute toxicity to aquatic organisms.[1][3] Due to its high volatility and low potential for bioaccumulation, it is unlikely to have a significant impact on the aquatic environment.[1][8]

Experimental Protocols

Acute Inhalation Toxicity (OECD 403)

The acute inhalation toxicity of 1,1,1,2-tetrafluoroethane is determined following the OECD Test Guideline 403.[9][12][15] This protocol involves the exposure of laboratory animals, typically rats, to the substance for a fixed duration, usually 4 hours.[10][11] The primary endpoint is the median lethal concentration (LC50), which is the concentration that causes mortality in 50% of the test animals.[16] The study can be conducted using the traditional LC50 protocol or a Concentration x Time (C x t) protocol.[9][12] Multiple groups of animals are exposed to at least three different concentrations to establish a dose-response relationship.[12] Observations for mortality and clinical signs of toxicity are conducted for at least 14 days post-exposure.[17]

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

The mutagenic potential of 1,1,1,2-tetrafluoroethane is assessed using the Ames test, following OECD Test Guideline 471.[2][18][19] This in vitro assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[2][8] The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[5][18] If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[8][18] A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.[7]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

To assess for chromosomal damage in vivo, the micronucleus test is performed according to OECD Test Guideline 474.[1] This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in rodents, typically mice or rats.[1][3] Animals are exposed to the test substance, and bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes.[1][3] An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[1]

Cardiac Sensitization Test

There is no standardized OECD guideline for cardiac sensitization. However, the generally accepted method involves exposing conscious dogs (often beagles) to the test substance via inhalation.[1][13][20] During exposure, an intravenous challenge of epinephrine is administered.[1][20] The electrocardiogram (ECG) is monitored for life-threatening arrhythmias, which would indicate a positive cardiac sensitization response.[20]

Safety and Handling

First Aid Measures

Proper first aid procedures are crucial in the event of exposure to 1,1,1,2-tetrafluoroethane.

Caption: First aid procedures for different exposure routes.

Firefighting Measures

Although non-flammable, containers of 1,1,1,2-tetrafluoroethane may rupture when exposed to heat.

Caption: Firefighting measures for HFC-134a incidents.

Exposure Controls and Personal Protection

A hierarchy of controls should be implemented to minimize exposure.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. nib.si [nib.si]

- 3. inotiv.com [inotiv.com]

- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. search.library.northwestern.edu [search.library.northwestern.edu]

- 10. youtube.com [youtube.com]

- 11. biosafe.fi [biosafe.fi]

- 12. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 13. ecetoc.org [ecetoc.org]

- 14. oecd.org [oecd.org]

- 15. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 19. enamine.net [enamine.net]

- 20. nist.gov [nist.gov]

An In-depth Technical Guide to the Environmental Impact of 1,1,1,2-Tetrafluoroethane (HFC-134a)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2-Tetrafluoroethane (HFC-134a) is a hydrofluorocarbon (HFC) that was widely adopted as a replacement for chlorofluorocarbons (CFCs), such as R-12, due to its lack of an ozone depletion potential (ODP).[1][2] It has been extensively used in applications like automotive air conditioning, commercial refrigeration, and as a propellant.[2][3] However, the significant global warming potential (GWP) of HFC-134a has raised substantial environmental concerns, leading to regulatory actions and a push towards alternatives with lower climate impact.[1][2] This technical guide provides a comprehensive analysis of the environmental properties of HFC-134a, details the methodologies used to determine its impact, and illustrates its atmospheric fate.

Quantitative Environmental Impact Data

The primary environmental concerns associated with HFC-134a are its contributions to global warming. Its key properties are summarized below.

Table 1: Core Environmental and Physical Properties of HFC-134a

| Property | Value | Source(s) |

| Chemical Formula | C₂H₂F₄ / CF₃CH₂F | [1][2][4] |

| Molecular Weight | 102.03 g/mol | [1][2] |

| Boiling Point | -26.3 °C (-15.3 °F) | [1][2][4] |

| Atmospheric Lifetime | 13.8 - 14 years | [4][5] |

| Ozone Depletion Potential (ODP) | 0 | [1] |

| Global Warming Potential (GWP), 100-year | 1,430 | [1][2][3][4][6] |

| Radiative Forcing/Efficiency | ~0.16 W m⁻² ppb⁻¹ | [7] |

GWP value indicates that HFC-134a traps 1,430 times more heat in the atmosphere than carbon dioxide (CO₂) over a 100-year period.[1][2]

Table 2: Global Emissions and Atmospheric Concentrations

| Metric | Value / Trend | Year(s) | Source(s) |

| Global Annual Emissions | Increased substantially over the past two decades. | 2009-2012 | [8] |

| Emission Discrepancy | Estimated emissions are consistently higher (by up to 60%) than UNFCCC inventory reports since 2000, likely due to unreported emissions from developing nations. | 2009-2012 | [9] |

| Seasonal Emission Variation | Summertime emissions are 2 to 3 times higher than winter emissions. | 2009-2011 | [8][10] |

| Atmospheric Concentration | Rapidly growing since its introduction in the 1990s. | Post-1995 | [4][5] |

Experimental Protocols and Methodologies

The quantitative data presented above are derived from a combination of direct atmospheric measurements, laboratory experiments, and atmospheric modeling. This section details the core methodologies.

Determination of Atmospheric Lifetime

The atmospheric lifetime of HFC-134a is primarily determined by its reaction rate with the hydroxyl (OH) radical in the troposphere.[11] Two principal methods are used to evaluate this lifetime:

-

Relative Rate Method (Laboratory Studies): This laboratory-based technique involves measuring the rate constant of the reaction between HFC-134a and OH radicals relative to a reference compound whose reaction rate with OH is well-known. The rate constants are measured over a range of temperatures and pressures relevant to the troposphere. The lifetime (τ) is then calculated by integrating the loss rate over the entire atmosphere, considering the global distribution and concentration of OH radicals.

-

Atmospheric Modeling and Observation ("Top-Down" Method): This approach combines long-term atmospheric measurements from global monitoring networks (e.g., AGAGE, NOAA) with sophisticated 2-D or 3-D atmospheric chemistry-transport models.[8]

-

Prather and Spivakovsky (P-S) Method: A widely used scaling technique where the tropospheric lifetime of a compound is calculated relative to the empirically determined lifetime of methyl chloroform (B151607) (CH₃CCl₃), a reference gas whose emissions and atmospheric history are well-documented. This method assumes the primary sink for both compounds is reaction with OH radicals in the troposphere.

-

Inverse Modeling: Global emission rates are estimated by running models "backwards" to determine the emissions that best match the observed atmospheric concentrations at various monitoring stations.[12] The atmospheric lifetime is a critical parameter in these models that is refined to ensure consistency between emissions and observations.

-

Determination of Radiative Forcing and Global Warming Potential (GWP)

The GWP of a gas is a relative measure of its climate impact compared to CO₂. Its calculation requires two key parameters: the atmospheric lifetime (discussed above) and the radiative forcing.

-

Infrared Absorption Cross-Section Measurement: The first step is to measure the infrared absorption spectrum of HFC-134a in the laboratory.[7] This is done using techniques like Fourier Transform Infrared (FTIR) spectroscopy. The absorption cross-section, which quantifies the probability of a photon being absorbed, is measured across the thermal infrared spectrum (the "atmospheric window") where the Earth radiates energy.[7][11] These measurements are performed under various pressures and temperatures to simulate different atmospheric conditions.[7]

-

Radiative Transfer Modeling: The measured absorption cross-section data are used as inputs for detailed radiative transfer models.[7] These models calculate the change in the net radiation balance at the tropopause caused by the presence of HFC-134a in the atmosphere. This value, known as the instantaneous radiative forcing, is typically expressed in Watts per square meter per unit concentration (e.g., W m⁻² ppb⁻¹).[7] The models account for factors like atmospheric profiles of temperature and pressure, cloud cover, and the spectral overlap with other greenhouse gases like water vapor and CO₂.[7]

-

GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of 1 kg of HFC-134a over a specific time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a 1 kg pulse emission of CO₂ over the same period. The calculation heavily relies on the atmospheric lifetime of the gas, which determines how long it remains in the atmosphere to exert a warming effect.

Atmospheric Degradation Pathway

Once released, HFC-134a is chemically inert in the lower atmosphere but slowly degrades in the troposphere, primarily through reaction with the hydroxyl (OH) radical.[11][13] This initiates a series of reactions that ultimately break down the molecule into stable, terminal products. The primary degradation pathway leads to the formation of trifluoroacetic acid (TFA), a persistent substance that can be deposited in aquatic environments.[6][13][14]

Caption: Atmospheric degradation pathway of HFC-134a initiated by reaction with hydroxyl radicals.

Summary and Future Outlook

HFC-134a served as a critical, non-ozone-depleting alternative to CFCs, but its high global warming potential has established it as a significant greenhouse gas.[1][4] Global emissions have risen steadily, and "top-down" measurements suggest that official inventories may underestimate the true emission rates.[8][9]

International agreements, such as the Kigali Amendment to the Montreal Protocol, are phasing down the production and consumption of HFCs, including HFC-134a.[15] This has spurred research and development into fourth-generation refrigerants, such as hydrofluoroolefins (HFOs) like HFO-1234yf, which have significantly lower GWPs.[1][16] However, it is noteworthy that the atmospheric degradation of some HFOs also produces trifluoroacetic acid (TFA), a persistent terminal product also formed from HFC-134a.[13]

For the scientific community, the focus remains on accurately quantifying emission sources, refining atmospheric models, and evaluating the life-cycle environmental impacts of next-generation alternatives to ensure they represent a sustainable path forward for refrigeration and air conditioning technologies.

References

- 1. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]

- 2. refrigerantscenter.com [refrigerantscenter.com]

- 3. epa.gov [epa.gov]

- 4. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]

- 5. archive.ipcc.ch [archive.ipcc.ch]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ccacoalition.org [ccacoalition.org]

- 9. pnas.org [pnas.org]

- 10. cpo.noaa.gov [cpo.noaa.gov]

- 11. fluorocarbons.org [fluorocarbons.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. unfccc.int [unfccc.int]

- 15. White Paper - Improving HVAC Efficiency and Environmental Impact [r32reasons.com]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

Synthesis of 1,1,1,2-Tetrafluoroethane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a) is a hydrofluorocarbon with significant applications as a refrigerant, propellant in metered-dose inhalers, and a solvent. Its synthesis is a critical process in the chemical industry, predominantly achieved through the hydrofluorination of trichloroethylene (B50587) (TCE). This technical guide provides a comprehensive overview of the primary synthesis routes, including liquid-phase, gas-phase, and combined gas-liquid phase methodologies. Detailed experimental protocols, quantitative data on reaction parameters, and catalyst performance are presented. Furthermore, this guide outlines the essential purification techniques required to achieve high-purity HFC-134a suitable for its diverse applications.

Introduction

1,1,1,2-Tetrafluoroethane, also known as HFC-134a, is a key fluorinated organic compound.[1][2] It emerged as a primary replacement for chlorofluorocarbons (CFCs) due to its zero ozone depletion potential.[2][3] The most economically viable and widely adopted industrial synthesis of HFC-134a involves the reaction of trichloroethylene (TCE) with anhydrous hydrogen fluoride (B91410) (HF).[2][4] This process can be executed through various methodologies, each with distinct advantages and challenges.

The synthesis from TCE is typically a two-step process:

-

Addition and Substitution: Trichloroethylene reacts with hydrogen fluoride to form the intermediate 1,1,1-trifluoro-2-chloroethane (HCFC-133a).[2][5][6]

-

Fluorination: The intermediate HCFC-133a is further fluorinated with hydrogen fluoride to yield the final product, 1,1,1,2-tetrafluoroethane (HFC-134a).[2][5][6]

This guide will delve into the technical specifics of the liquid-phase, gas-phase, and a hybrid gas-liquid phase approach to this synthesis.

Synthesis Methodologies

Liquid-Phase Synthesis

The liquid-phase process is a traditional method for the production of fluorinated hydrocarbons, valued for its mature technology and relatively simple operation.[4][6]

Experimental Protocol:

-

Catalyst: The primary catalyst for the liquid-phase synthesis is antimony pentachloride (SbCl₅).[6]

-

Reaction Setup: The reaction is typically carried out in a liquid-phase fluorination reactor.

-

Reactants: Trichloroethylene (TCE) and anhydrous hydrogen fluoride (HF) are used as the primary reactants. The mass ratio of hydrogen fluoride to antimony pentachloride can range from 0.5 to 15.[6]

-

Reaction Conditions: The reaction is conducted at a temperature of 30-100°C and a pressure of 0.3-1.3 MPa.[6]

-

Process:

-

TCE and HF are fed into the reactor containing the antimony pentachloride catalyst.

-

The reactants undergo addition and substitution reactions to form HCFC-133a.

-

The crude product stream, containing HCFC-133a, unreacted HF, and byproducts like hydrogen chloride (HCl), is continuously removed.

-

-

Separation: The gaseous mixture from the reactor is passed through a separation tower to remove HCl. The azeotrope of HCFC-133a and HF is then separated for further processing.[6]

Quantitative Data for Liquid-Phase Synthesis of HCFC-133a:

| Parameter | Value | Reference |

| Catalyst | Antimony Pentachloride (SbCl₅) | [6] |

| Temperature | 30 - 100 °C | [6] |

| Pressure | 0.3 - 1.3 MPa | [6] |

| TCE Conversion Efficiency | Nearly 100% | [6] |

Gas-Phase Synthesis

The gas-phase method is another prevalent industrial process for HFC-134a production.[2] It offers advantages such as high TCE conversion rates and reduced waste.[6]

Experimental Protocol:

-

Catalyst: Chromium-based catalysts are commonly employed for the gas-phase reaction.[2][7] These can be prepared by precipitating soluble chromium and yttrium salts, followed by drying, calcining, and activation with anhydrous HF.[7]

-

Reaction Setup: The synthesis is performed in a gas-phase fluorination reactor, often a fluidized bed reactor.[5]

-

Reactants: Gaseous trichloroethylene (TCE) and anhydrous hydrogen fluoride (HF) are the reactants.

-

Reaction Conditions:

-

Step 1 (HCFC-133a formation): The reaction of TCE with HF to form HCFC-133a is exothermic.

-

Step 2 (HFC-134a formation): The subsequent fluorination of HCFC-133a to HFC-134a is an endothermic equilibrium reaction and is typically carried out at a higher temperature of 350-380°C.[2][5] The pressure is maintained between 0.5 MPa and 2.5 MPa.[6]

-

-

Process:

-

Pre-heated gaseous TCE and HF are fed into the reactor containing the chromium-based catalyst.

-

The two-step reaction occurs, producing a mixture of HFC-134a, HCFC-133a, unreacted starting materials, and HCl.

-

Due to the equilibrium nature of the second step, the conversion rate per pass is often around 20%.[2] Therefore, industrial processes typically employ a continuous cycle to recycle unreacted materials, thereby increasing the overall yield.[2]

-

-

Separation: The product stream is cooled and subjected to separation processes to isolate HFC-134a and recycle unreacted HCFC-133a and HF.

Quantitative Data for Gas-Phase Synthesis:

| Parameter | Value | Reference |

| Catalyst | Chromium-based | [2] |

| Temperature (Step 2) | 350 - 380 °C | [2] |

| Pressure | 0.5 - 2.5 MPa | [6] |

| Conversion Rate (Step 2, per pass) | ~20% | [2] |

| Molar Ratio (HF:HCFC-133a) | 1:1 to 3:1 (mass ratio) | [6] |

Gas-Liquid Phase Synthesis

This hybrid approach combines the advantages of both the liquid-phase and gas-phase methods to enhance efficiency and yield.[6]

Experimental Protocol:

-

Step 1 (Liquid Phase): Trichloroethylene and hydrogen fluoride react in a liquid-phase reactor with an antimony pentachloride catalyst to produce 1,1,1-trifluoro-2-chloroethane (HCFC-133a).[6] The reaction conditions are similar to the standalone liquid-phase process.

-

Separation and Purification of Intermediate: The crude HCFC-133a is separated from the reaction mixture. This often involves a separation tower to remove HCl and then a process to handle the HCFC-133a/HF azeotrope.[6]

-

Step 2 (Gas Phase): The purified HCFC-133a is then vaporized and fed into a gas-phase reactor with hydrogen fluoride to produce 1,1,1,2-tetrafluoroethane.[6] This step utilizes a chromium-based catalyst and reaction conditions similar to the standalone gas-phase process.[6]

Quantitative Data for Gas-Liquid Phase Synthesis:

| Parameter | Value | Reference |

| Step 1 (Liquid Phase) | ||

| Catalyst | Antimony Pentachloride (SbCl₅) | [6] |

| Temperature | 30 - 100 °C | [6] |

| Pressure | 0.3 - 1.3 MPa | [6] |

| Step 2 (Gas Phase) | ||

| Catalyst | Chromium-based | [6] |

| Temperature | 200 - 400 °C | [6] |

| Pressure | 0.5 - 2.5 MPa | [6] |

| TCE to HFC-134a Selectivity | 96.6% | [6] |

| Final HFC-134a Purity | 98.59% | [6] |

Purification of 1,1,1,2-Tetrafluoroethane

Achieving high purity HFC-134a is crucial for its applications. The crude product from the synthesis process contains unreacted starting materials, intermediates, HCl, and other byproducts.

Purification Protocol:

-

HCl Removal: The product stream is first treated to remove hydrogen chloride. This can be achieved through distillation or scrubbing.[8]

-

Organic Impurity Removal:

-

Extractive Distillation: This technique is effective for separating HFC-134a from chlorine-containing halogenated hydrocarbons.[9] An extraction agent, such as trichloroethylene or perchloroethylene, is added to the mixture to alter the relative volatilities of the components, facilitating their separation by distillation.[9]

-

Azeotropic Distillation: Certain impurities, like 1,1-difluorochloroethylene (R-1122), form azeotropes with HFC-134a, making them difficult to separate by conventional distillation.[10] Specialized distillation techniques are required to break these azeotropes.

-

-

Zeolite Adsorption: Molecular sieves, particularly zeolites with specific pore sizes (e.g., 3.8 to 4.8 Angstroms), can be used to remove trace impurities.[9]

Visualized Workflows and Pathways

Caption: Two-step synthesis pathway of HFC-134a from trichloroethylene.

Caption: General experimental workflow for the synthesis and purification of HFC-134a.

Conclusion

The synthesis of 1,1,1,2-tetrafluoroethane from trichloroethylene is a well-established industrial process that can be adapted through liquid-phase, gas-phase, or hybrid methodologies to suit specific production requirements. The choice of catalyst and the optimization of reaction conditions are paramount in achieving high conversion and selectivity. Furthermore, a multi-step purification process is essential to obtain HFC-134a of a purity suitable for its critical applications. This guide provides a foundational understanding of the key technical aspects involved in the synthesis and purification of this important hydrofluorocarbon.

References

- 1. 1,1,1,2-Tetrafluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. 1,1,1,2-TETRAFLUOROETHANE - Ataman Kimya [atamanchemicals.com]

- 3. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]

- 4. 1,1,1,2-tetrafluoroethane [chembk.com]

- 5. usedplants.com [usedplants.com]

- 6. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]

- 7. Vapor-phase fluorination catalysts for producing HFC-134a and the preparing method - Eureka | Patsnap [eureka.patsnap.com]

- 8. RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis - Google Patents [patents.google.com]

- 9. EP0472391A1 - Process for the purification of 1,1,1,2-tetrafluorethane - Google Patents [patents.google.com]

- 10. EP0610963A2 - Process for preparing 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of Tetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of tetrafluoroethane, with a focus on its two primary isomers: 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) and 1,1,2,2-tetrafluoroethane (B1583514) (HFC-134). This document delves into the nuanced structural parameters, including bond lengths, bond angles, and conformational isomers, as determined by advanced experimental techniques. Furthermore, it outlines the detailed methodologies for the key experiments cited, offering a complete picture for researchers in the field.

Introduction to this compound Isomers

This compound (C₂H₂F₄) is a hydrofluorocarbon (HFC) that exists as two primary isomers, distinguished by the arrangement of the fluorine atoms on the ethane (B1197151) backbone.[1] These are:

-

1,1,1,2-Tetrafluoroethane (HFC-134a): An asymmetrical molecule widely used as a refrigerant and aerosol propellant.[2] Its thermodynamic properties made it a suitable replacement for chlorofluorocarbons (CFCs), which have significant ozone-depleting potential.[2]

-

1,1,2,2-Tetrafluoroethane (HFC-134): A symmetrical molecule also used in specialized applications, including as a foam expansion agent and heat transfer fluid.[1]

The seemingly subtle difference in the placement of fluorine atoms leads to significant variations in their molecular symmetry, polarity, and, consequently, their physical and chemical properties. Understanding these structural nuances is critical for their application and for predicting their interactions in various chemical and biological systems.

Molecular Structure and Bonding of 1,1,2,2-Tetrafluoroethane (HFC-134)

The molecular structure of 1,1,2,2-tetrafluoroethane is characterized by the presence of two conformational isomers, or rotamers, arising from the rotation around the central carbon-carbon single bond: the anti and gauche conformers.[3]

The anti conformer possesses a center of symmetry (C₂h point group) and is nonpolar, while the gauche conformer lacks this symmetry (C₁ point group) and exhibits a significant dipole moment.[3][4] The relative stability of these conformers is a subject of interest, with the anti form being the more abundant species in the gas phase.

Experimentally Determined Structural Parameters

The precise geometric parameters of the anti and gauche conformers of 1,1,2,2-tetrafluoroethane have been determined with high precision using high-resolution infrared spectroscopy and pulsed-molecular-beam Fourier transform microwave spectroscopy, respectively.[3][5] The key structural data are summarized in the table below.

| Parameter | anti Conformer | gauche Conformer |

| Bond Lengths (Å) | ||

| C-C | 1.511(4)[5] | 1.512(4)[4] |

| C-H | 1.087(5)[5] | - |

| C-F | 1.359(7)[5] | - |

| Bond Angles (º) | ||

| ∠CCH | 112.9(3)[5] | - |

| ∠CCF | 108.5(6)[5] | 109.7(3)[4] |

| ∠FCF | 107.4(6)[5] | - |

| Dihedral Angle (º) | ||

| τ(HCCF) | - | - |

| Dipole Moment (D) | 0[3] | 2.454(2)[3] |

Note: The values in parentheses represent the uncertainty in the last digit.

Visualization of Conformational Isomers

The three-dimensional arrangements of the anti and gauche conformers of 1,1,2,2-tetrafluoroethane are depicted below.

Molecular Structure and Bonding of 1,1,1,2-Tetrafluoroethane (HFC-134a)

1,1,1,2-Tetrafluoroethane (HFC-134a) is an asymmetric molecule with a distinct dipole moment. While extensively studied for its thermophysical properties, detailed, experimentally determined structural parameters are less commonly reported in readily accessible literature compared to its isomer, HFC-134. However, computational studies, often validated by spectroscopic data, provide a reliable model of its molecular geometry.

Structural Parameters

Based on computational chemistry, the molecular structure of 1,1,1,2-tetrafluoroethane is well-defined. The molecule possesses a staggered conformation to minimize steric hindrance. The molecule has a notable dipole moment of approximately 1.80 D.[6]

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C | Data not available |

| C-H (on C2) | Data not available |

| C-F (on C1) | Data not available |

| C-F (on C2) | Data not available |

| Bond Angles (º) | |

| ∠HCH | Data not available |

| ∠FCC (on C1) | Data not available |

| ∠FCF (on C1) | Data not available |

| ∠HCC | Data not available |

| ∠FCC (on C2) | Data not available |

| Dipole Moment (D) | ~1.80[6] |

Visualization of Molecular Structure

The three-dimensional structure of 1,1,1,2-tetrafluoroethane is illustrated below.

Experimental Protocols

The determination of the precise molecular structures of this compound isomers relies on sophisticated spectroscopic techniques. Below are detailed overviews of the primary methods employed.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of gaseous compounds.[7]

Methodology:

-

Sample Introduction: A gaseous sample is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[7]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.[7]

-

Detection of Scattered Electrons: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector, such as a photographic plate or an electron imaging plate.[7]

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[7]

Pulsed-Molecular-Beam Fourier Transform Microwave (FTMW) Spectroscopy

This technique is highly sensitive for determining the rotational spectra of molecules, from which very precise structural information can be derived.

Methodology:

-

Molecular Beam Generation: The gaseous sample is seeded in a carrier gas (e.g., argon or neon) and expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures.[8]

-

Microwave Excitation: The molecular beam is passed through a Fabry-Pérot cavity, where it is irradiated with a short, high-power pulse of microwave radiation. If the frequency of the microwaves is resonant with a rotational transition of the molecule, the molecules will absorb energy and become polarized.[8]

-

Detection of Free Induction Decay: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.[8]

-

Fourier Transformation and Analysis: The FID is a time-domain signal that is converted into a frequency-domain spectrum by a Fourier transform. The resulting high-resolution spectrum consists of sharp lines corresponding to the rotational transitions. By analyzing the frequencies of these transitions for the parent molecule and its isotopologues, the moments of inertia can be determined with high accuracy, which in turn allows for the precise calculation of the molecular geometry.[8]

High-Resolution Infrared (IR) Spectroscopy

High-resolution IR spectroscopy provides detailed information about the vibrational and rotational energy levels of molecules.

Methodology:

-

Sample Preparation: The gaseous sample is placed in a long-path absorption cell to maximize the interaction with the infrared radiation. For enhanced resolution and simplification of spectra, the sample can be cooled to low temperatures.

-